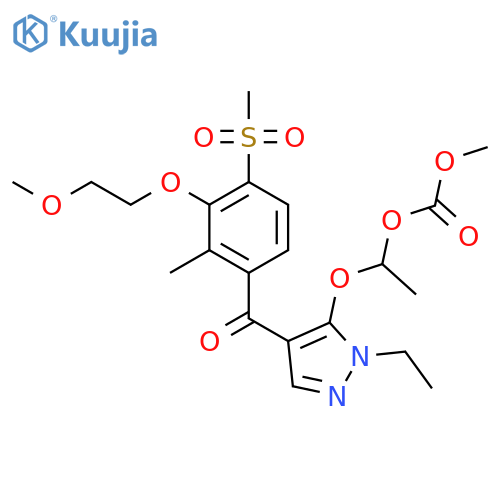Cas no 1101132-67-5 (Tolpyralate)

Tolpyralate 化学的及び物理的性質
名前と識別子
-
- Tolpyralate
- 1-[2-ethyl-4-[3-(2-methoxyethoxy)-2-methyl-4-methylsulfonylbenzoyl]pyrazol-3-yl]oxyethyl methyl carbonate
- Tolpyralate [ISO]
- 1-((1-Ethyl-4-(3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoyl)-1H-pyrazol-5-yl)oxy)ethyl methyl carbonate
- 1-({1-ethyl-4-[3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoyl]-1H-pyrazol-5-yl}oxy)ethyl methyl carbonate
- Tolpyralate 100 microg/mL in Acetonitrile
- Q27290612
- (RS)-1-(1-Ethyl-4-(4-mesyl-3
-
- インチ: 1S/C21H28N2O9S/c1-7-23-20(31-14(3)32-21(25)29-5)16(12-22-23)18(24)15-8-9-17(33(6,26)27)19(13(15)2)30-11-10-28-4/h8-9,12,14H,7,10-11H2,1-6H3
- InChIKey: GHLCSCRDVVEUQD-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=CC(C(C2C=NN(CC)C=2OC(C)OC(=O)OC)=O)=C(C)C=1OCCOC)(=O)=O
計算された属性
- せいみつぶんしりょう: 484.15155165 g/mol
- どういたいしつりょう: 484.15155165 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 33
- 回転可能化学結合数: 13
- 複雑さ: 757
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 141
- ぶんしりょう: 484.5
Tolpyralate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T534680-5mg |
Tolpyralate |
1101132-67-5 | 5mg |
$873.00 | 2023-05-17 | ||
| TRC | T534680-1mg |
Tolpyralate |
1101132-67-5 | 1mg |
$190.00 | 2023-05-17 | ||
| TRC | T534680-100mg |
Tolpyralate |
1101132-67-5 | 100mg |
$ 12800.00 | 2023-09-05 | ||
| TRC | T534680-10mg |
Tolpyralate |
1101132-67-5 | 10mg |
$1499.00 | 2023-05-17 |
Tolpyralate 関連文献
-
1. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screeningKirill V. Sukhoverkov,Maxime G. Corral,Julie Leroux,Joel Haywood,Philipp Johnen,Trevor Newton,Keith A. Stubbs,Joshua S. Mylne RSC Adv. 2021 11 8459
Tolpyralateに関する追加情報
Tolpyralate (CAS No. 1101132-67-5): A Comprehensive Overview
Tolpyralate (CAS No. 1101132-67-5) is a novel herbicide that has gained significant attention in the agricultural and chemical industries due to its unique properties and effectiveness in controlling a wide range of weeds. This compound belongs to the pyridazinone class of herbicides and has been extensively studied for its potential in modern agricultural practices.
The chemical structure of Tolpyralate is characterized by a pyridazinone core, which confers its herbicidal activity. It acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll biosynthesis pathway. This mechanism of action makes it highly effective against both broadleaf and grassy weeds, making it a versatile tool for weed management in various crops.
Recent research has highlighted the environmental and agronomic benefits of using Tolpyralate. Studies have shown that it has a low toxicity profile and minimal impact on non-target organisms, including beneficial insects and soil microorganisms. This makes it an attractive option for integrated pest management (IPM) strategies, which aim to reduce the overall environmental footprint of agricultural practices.
In terms of application, Tolpyralate can be used as a pre-emergence or post-emergence herbicide, depending on the specific weed control needs. Its broad-spectrum activity allows it to be effective against a variety of weed species, including those that are resistant to other herbicides. This versatility has made it a valuable addition to the arsenal of modern farmers and agronomists.
The development and commercialization of Tolpyralate have been driven by ongoing research into its efficacy and safety. Clinical trials and field studies have consistently demonstrated its effectiveness in controlling weeds while maintaining crop yields. For example, a study published in the Journal of Agricultural and Food Chemistry reported that Tolpyralate significantly reduced weed biomass in soybean fields without adversely affecting crop growth or yield.
One of the key advantages of Tolpyralate is its compatibility with other agricultural inputs. It can be easily mixed with other herbicides, fungicides, and fertilizers, allowing for more efficient and effective weed management programs. This compatibility also reduces the number of applications required, which can lead to cost savings for farmers.
The safety profile of Tolpyralate has been thoroughly evaluated through extensive toxicological studies. These studies have shown that it has low mammalian toxicity and does not pose significant risks to human health or the environment when used according to label instructions. This safety record has contributed to its approval for use in multiple countries around the world.
In addition to its primary use as a herbicide, Tolpyralate has also shown potential in other areas of research. For instance, some studies have explored its use as a model compound for understanding the mechanisms of PPO inhibition, which could have implications for developing new herbicides with improved properties.
The future outlook for Tolpyralate is promising. Ongoing research is focused on optimizing its formulation and application methods to further enhance its performance and reduce environmental impact. Additionally, efforts are being made to develop resistance management strategies to ensure the long-term effectiveness of this valuable herbicide.
In conclusion, Tolpyralate (CAS No. 1101132-67-5) represents a significant advancement in herbicide technology. Its unique mechanism of action, broad-spectrum activity, and favorable safety profile make it an important tool for modern agriculture. As research continues to uncover new applications and improvements, Tolpyralate is poised to play an increasingly important role in sustainable weed management practices.
1101132-67-5 (Tolpyralate) 関連製品
- 57340-21-3(4-(Bromomethyl)azobenzene)
- 1168139-44-3((R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride)
- 860301-38-8(1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine)
- 1955531-86-8(5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid)
- 2096158-18-6(4-Amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo3,4-bquinolin-5-one)
- 1396879-30-3(N-(2-ethoxyphenyl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1023351-28-1(N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide)
- 1022112-32-8(Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate)
- 942003-17-0(N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylcyclohexanesulfonamide)
- 4747-41-5(1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione)



